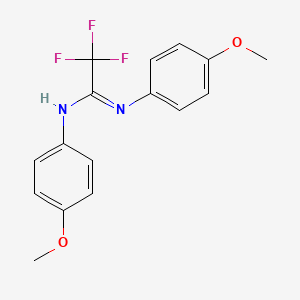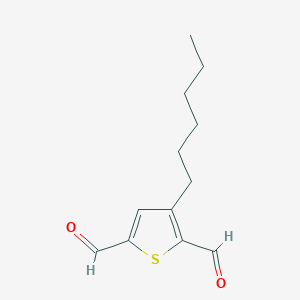![molecular formula C32H36O6 B14274619 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 134905-23-0](/img/structure/B14274619.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is an organic compound characterized by its unique structure, which includes three phenyl groups each substituted with a vinyloxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane typically involves the reaction of 1,1,1-tris(4-hydroxyphenyl)ethane with a suitable vinyl ether derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane can undergo various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The vinyl groups can undergo polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Polymerization: Cross-linked polymer networks.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of advanced polymeric materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research:
Industrial Applications: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane in polymerization reactions involves the formation of radical intermediates, which propagate the polymer chain growth. The vinyl groups play a crucial role in this process by providing reactive sites for radical initiation and propagation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: A precursor in the synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane.
1,3,5-Tris[(2-vinyloxy)ethoxy]benzene: Another compound with similar vinyl ether functionalities.
Uniqueness
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is unique due to its specific substitution pattern and the presence of multiple vinyl ether groups, which confer distinct reactivity and polymerization behavior compared to other similar compounds .
Eigenschaften
CAS-Nummer |
134905-23-0 |
|---|---|
Molekularformel |
C32H36O6 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
1-[1,1-bis[4-(2-ethenoxyethoxy)phenyl]ethyl]-4-(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C32H36O6/c1-5-33-20-23-36-29-14-8-26(9-15-29)32(4,27-10-16-30(17-11-27)37-24-21-34-6-2)28-12-18-31(19-13-28)38-25-22-35-7-3/h5-19H,1-3,20-25H2,4H3 |
InChI-Schlüssel |
QGZLOSBGYYQRJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCCOC=C)(C2=CC=C(C=C2)OCCOC=C)C3=CC=C(C=C3)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
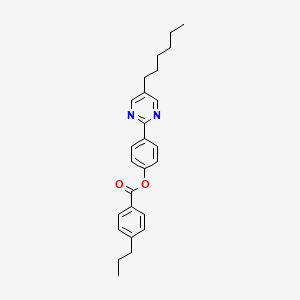
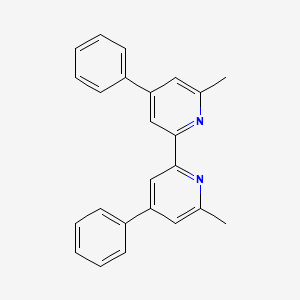
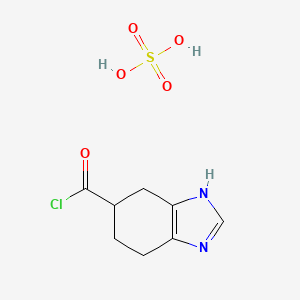
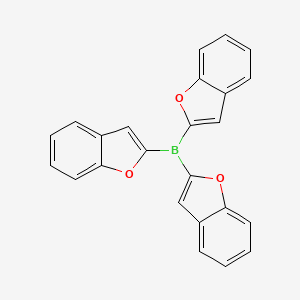
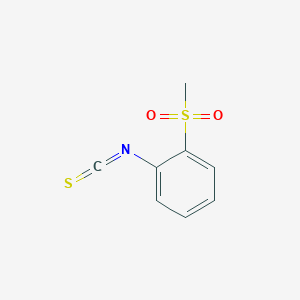

![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
